An In-depth Technical Guide to 7-Bromo-1H-indazol-5-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-Bromo-1H-indazol-5-amine: Properties, Synthesis, and Applications
Abstract
7-Bromo-1H-indazol-5-amine is a critical heterocyclic building block in modern medicinal chemistry. Its unique trifunctional nature—possessing a reactive amine, a versatile bromine atom, and a biologically significant indazole core—renders it an invaluable intermediate for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, reactivity profile, and established experimental protocols for its characterization and synthetic utilization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in drug discovery.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including potent inhibition of various kinases, anti-inflammatory effects, and antimicrobial properties.[3][4][5] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically relevant form.[2]
Within this important class of compounds, 7-Bromo-1H-indazol-5-amine (CAS No. 944903-01-3) has emerged as a particularly strategic intermediate.[6] Its structure offers three distinct points for chemical modification, allowing for the rapid generation of diverse molecular libraries and the fine-tuning of structure-activity relationships (SAR). This guide will delve into the core properties and practical applications of this versatile compound.
Physicochemical & Spectroscopic Profile
Precise characterization of starting materials is the foundation of reproducible and successful drug discovery campaigns. The key properties of 7-Bromo-1H-indazol-5-amine are summarized below.
Core Properties & Identifiers
| Property | Value | Source(s) |
| CAS Number | 953411-10-4 | [7][8] |
| Molecular Formula | C₇H₆BrN₃ | [] |
| Molecular Weight | 212.05 g/mol | [][10] |
| Appearance | Solid | [7] |
| Boiling Point | 426.5 ± 25.0 °C at 760 mmHg | [7][] |
| Density | 1.867 g/cm³ | [] |
| InChI Key | LSETWFZXDOPPQM-UHFFFAOYSA-N | [7][] |
| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)Br)N | [] |
Spectroscopic Signature
While specific spectra should be acquired for each batch, typical analytical data are as follows:
-
¹H NMR: The proton NMR spectrum provides a diagnostic fingerprint for the molecule. Key shifts and coupling patterns confirm the substitution pattern on the indazole ring. Although a specific spectrum for this exact molecule is not publicly available in the search results, related structures suggest characteristic aromatic proton signals.
-
Mass Spectrometry (MS): The calculated exact mass is 210.97451 Da.[10] High-resolution mass spectrometry (HRMS) should confirm this value, and the isotopic pattern characteristic of a single bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be readily apparent.
Chemical Profile and Synthetic Utility
The synthetic power of 7-Bromo-1H-indazol-5-amine stems from the distinct reactivity of its three functional groups. Understanding this reactivity is key to its strategic deployment in multi-step syntheses.
Reactivity Analysis
The molecule's reactivity can be dissected as follows:
-
5-Amino Group (-NH₂): This primary aromatic amine is a potent nucleophile. It readily participates in standard amine chemistries such as acylation (amide bond formation), sulfonylation, alkylation, and reductive amination. This site is often used to connect the indazole core to other pharmacophoric fragments or linkers.
-
7-Bromo Group (-Br): The bromine atom is strategically positioned for a wide range of transition metal-catalyzed cross-coupling reactions.[11] This is arguably its most valuable feature, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
-
Indazole N-H Group: The pyrazole ring contains an acidic proton that can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated, though regioselectivity between the N1 and N2 positions can be a challenge and often depends on the reaction conditions and protecting group strategy.
The interplay of these groups allows for orthogonal chemical strategies, where one functional group can be modified while leaving the others intact for subsequent transformations.
Caption: Reactivity hotspots of 7-Bromo-1H-indazol-5-amine.
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[12][13] The 7-bromo position of the indazole is an excellent handle for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups. This reaction is frequently employed in the synthesis of kinase inhibitors, where an appended aromatic ring often serves to occupy a specific pocket in the enzyme's active site.[11][14]
A typical Suzuki coupling on a related bromo-indazole substrate involves a palladium catalyst, a phosphine ligand, a base, and an arylboronic acid or ester.[12][14] The choice of catalyst system (e.g., Pd(dppf)Cl₂) and conditions is crucial for achieving high yields and minimizing side reactions like debromination.[14]
Experimental Protocols
The following protocols represent self-validating systems for ensuring material quality and effective synthetic application.
Protocol: Quality Control and Characterization Workflow
This workflow ensures the identity, purity, and integrity of a received batch of 7-Bromo-1H-indazol-5-amine before its use in synthesis.
Caption: Quality control workflow for incoming material.
Step-by-Step Methodology:
-
Visual Inspection: Confirm the material is a solid as expected. Note any discoloration or deviation from the expected appearance.
-
Purity Analysis (HPLC/UPLC):
-
Prepare a stock solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.
-
Inject onto a reverse-phase C18 column.
-
Run a gradient method (e.g., 5-95% Acetonitrile in Water with 0.1% Formic Acid) over 10-15 minutes.
-
Monitor at 254 nm and 280 nm.
-
Integrate the peaks. The main peak area should be ≥98% of the total integrated area.
-
-
Identity Confirmation (HRMS):
-
Dilute the stock solution and analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.
-
Verify the presence of the protonated molecular ion [M+H]⁺ at the calculated m/z.
-
Confirm the characteristic isotopic pattern for a monobrominated compound.
-
-
Structural Verification (¹H NMR):
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Confirm that the observed chemical shifts, coupling constants, and integration values are consistent with the structure of 7-Bromo-1H-indazol-5-amine.
-
-
Decision: If the material passes all tests, it is approved for use. If any test fails, the batch is rejected.
Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed coupling of the 7-bromo position with an arylboronic acid.
Reagents & Equipment:
-
7-Bromo-1H-indazol-5-amine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add 7-Bromo-1H-indazol-5-amine, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Microwave heating can significantly reduce reaction times.[12]
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent like Ethyl Acetate and water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired 7-aryl-1H-indazol-5-amine.
Safety, Handling, and Storage
Hazard Profile: 7-Bromo-1H-indazol-5-amine is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
Handling Precautions:
-
Use in a well-ventilated area or a chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Avoid breathing dust, fumes, or vapors.[17]
-
Practice good personal hygiene. Wash hands thoroughly after handling.[18]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place.[15]
-
A recommended storage temperature is 4°C.[7]
-
Protect from light.[7]
Conclusion
7-Bromo-1H-indazol-5-amine is a high-value, versatile building block for pharmaceutical and medicinal chemistry research. Its well-defined reactivity at the amine, bromo, and indazole nitrogen positions allows for the efficient and strategic construction of complex molecules. By adhering to rigorous quality control and employing optimized synthetic protocols, researchers can effectively harness the potential of this intermediate to accelerate the discovery of novel therapeutics.
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